molecular formula C8H14N2O B3153653 5-Pyrrolidino-2-pyrrolidone CAS No. 76284-12-3

5-Pyrrolidino-2-pyrrolidone

Cat. No.: B3153653
CAS No.: 76284-12-3
M. Wt: 154.21 g/mol
InChI Key: VEUXDYKSOOKDQA-UHFFFAOYSA-N
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Description

5-Pyrrolidino-2-pyrrolidone is a heterocyclic organic compound with the molecular formula C8H14N2O. It is a derivative of pyrrolidone, featuring a pyrrolidine ring fused to a pyrrolidone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrrolidino-2-pyrrolidone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-oxopyrrolidine-5-carboxamide (pyroglutamide) with trimethylchlorosilane in the presence of zinc chloride as a catalyst . This reaction facilitates the formation of the pyrrolidone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Pyrrolidino-2-pyrrolidone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrrolidone ring, leading to different structural analogs.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups into the molecule .

Properties

IUPAC Name

5-pyrrolidin-1-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-4-3-7(9-8)10-5-1-2-6-10/h7H,1-6H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUXDYKSOOKDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338675
Record name 5-Pyrrolidino-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76284-12-3
Record name 5-Pyrrolidino-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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